REACTION_CXSMILES
|
C(OC([O:7][CH2:8][CH3:9])C=O)C.[Br:10][C:11]1[CH:12]=[CH:13][CH:14]=[C:15]2C=1C=[N:18][CH:17]=[CH:16]2>>[Br:10][C:11]1[CH:12]=[CH:13][CH:14]=[C:15]2[C:9]=1[C:8](=[O:7])[NH:18][CH:17]=[CH:16]2
|
Name
|
isoquinolin-8-yl
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
substituted benzylamine
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)OC(C=O)OCC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
BrC=1C=CC=C2C=CN=CC12
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
Brown, et al., Synthesis (2002), (1), 83-86
|
Name
|
|
Type
|
product
|
Smiles
|
BrC=1C=CC=C2C=CNC(C12)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |